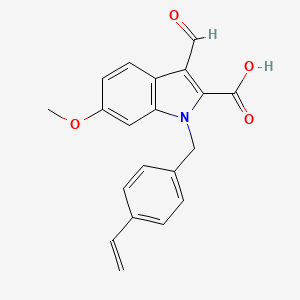

![molecular formula C16H23NO4 B1392645 N-[4-(Heptyloxy)benzoyl]glycine CAS No. 1243088-22-3](/img/structure/B1392645.png)

N-[4-(Heptyloxy)benzoyl]glycine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enzyme Characterization and Detoxification Processes:

- Glycine N-acyltransferase (GLYAT) is known for its role in phase II metabolic detoxification, catalyzing the formation of N-benzoylglycine from glycine and benzoyl-CoA. This enzyme is significant in detoxifying exogenous and endogenous carboxylic acids, including fatty acids, benzoic acid, and salicylic acid (Dempsey et al., 2014).

Anticonvulsant Activities:

- N-(benzyloxycarbonyl)glycine derivatives have demonstrated anticonvulsant activities. Notably, N-(benzyloxycarbonyl)glycine benzylamide showed potent anticonvulsant activity in several seizure models, suggesting potential therapeutic applications (Geurts et al., 1998).

Alternative Amino Acid Conjugates in Detoxification:

- Research into the conjugation of benzoyl-CoA with amino acids by glycine N-acyltransferase reveals the formation of alternative conjugates, which may contribute to detoxification under certain metabolic disease states (van der Westhuizen et al., 2000).

Role in Cancer Detection and Liver Cell Differentiation:

- Glycine-N-acyltransferase has been identified as a potential marker for hepatocellular carcinoma. Its expression was found to be suppressed in cancerous liver cells, indicating its potential use in cancer detection and understanding the transition between liver cell differentiation and carcinogenesis (Matsuo et al., 2012).

Investigations into Catalytic Mechanisms and Enzyme Kinetics:

- Studies on recombinant bovine GLYAT provide insights into its active site and reaction mechanism, which is crucial for understanding the functional significance of sequence variations in the human GLYAT gene (Badenhorst et al., 2012).

Identification of Carboxypeptidase Activities in Clinical Pathogens:

- Research involving N-benzoyl amino acid substrates has been used to detect carboxypeptidase activities in various clinical pathogens, contributing to the understanding of microbial enzymatic activities (Lough et al., 2016).

Synthesis and Antibacterial Activities:

- The synthesis of Schiff bases from benzoyl glycine has shown antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents (Mange et al., 2013).

Spectroscopic Studies:

- Spectroscopic methods have been used to study compounds like N-(benzoylcarbamothioyl)-amino acids, which aids in understanding the chemical properties and potential applications of such compounds (Omotola et al., 2018).

Nonlinear Optical Properties:

- Benzoyl glycine has been identified as an organic nonlinear optical material, which has implications in the field of photonics and materials science (Nagaraja et al., 1998).

Wirkmechanismus

Target of Action

The primary target of N-[4-(Heptyloxy)benzoyl]glycine is Glycine N-benzoyltransferase , an enzyme that catalyzes the chemical reaction . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups .

Mode of Action

This compound interacts with its target, Glycine N-benzoyltransferase, by participating in the enzymatic reaction it catalyzes. The two substrates of this enzyme are benzoyl-CoA and glycine, whereas its two products are CoA and N-benzoylglycine .

Biochemical Pathways

The action of this compound affects the biochemical pathway of phenylalanine metabolism, as Glycine N-benzoyltransferase, the enzyme it targets, participates in this pathway .

Result of Action

The result of this compound’s action is the production of CoA and N-benzoylglycine, as catalyzed by the enzyme Glycine N-benzoyltransferase .

Biochemische Analyse

Biochemical Properties

N-[4-(Heptyloxy)benzoyl]glycine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as glycine N-benzoyltransferase, which catalyzes the transfer of a benzoyl group from benzoyl-CoA to glycine, forming N-benzoylglycine . The interaction between this compound and glycine N-benzoyltransferase is crucial for understanding the enzyme’s specificity and catalytic mechanism. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound may inhibit glycine N-benzoyltransferase by competing with its natural substrate, benzoyl-CoA . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. One key enzyme is glycine N-benzoyltransferase, which catalyzes the formation of N-benzoylglycine from benzoyl-CoA and glycine . This reaction is part of the phenylalanine metabolism pathway, where this compound may influence the levels of metabolites and the overall metabolic flux. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[(4-heptoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)16(20)17-12-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSABJRVELOBTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)

![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)

![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)

![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)

![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)

![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)

![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)